molecular formula C9H9NS4 B14246416 Dimethyl pyridine-2,6-dicarbodithioate CAS No. 420134-12-9

Dimethyl pyridine-2,6-dicarbodithioate

Cat. No.: B14246416
CAS No.: 420134-12-9
M. Wt: 259.4 g/mol
InChI Key: IZBCNZFEHLDLAM-UHFFFAOYSA-N
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Description

Dimethyl pyridine-2,6-dicarbodithioate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of two carbodithioate groups attached to the 2 and 6 positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl pyridine-2,6-dicarbodithioate can be synthesized through several methods. One common approach involves the reaction of pyridine-2,6-dicarbonyl dichloride with methanol under reflux conditions. This reaction yields dimethyl pyridine-2,6-dicarboxylate, which can then be converted to the dicarbodithioate derivative through further reactions with appropriate sulfur-containing reagents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Dimethyl pyridine-2,6-dicarbodithioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbodithioate groups to thiol or thioether functionalities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce a variety of functional groups onto the pyridine ring.

Scientific Research Applications

Dimethyl pyridine-2,6-dicarbodithioate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination compounds.

    Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metalloproteins and enzyme mechanisms.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the development of metal-based drugs.

    Industry: It is used in the production of specialty chemicals and as a ligand in catalysis.

Mechanism of Action

The mechanism by which dimethyl pyridine-2,6-dicarbodithioate exerts its effects involves its ability to coordinate with metal ions. The carbodithioate groups can chelate metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways and processes. The specific molecular targets and pathways involved depend on the metal ion and the biological context.

Comparison with Similar Compounds

Dimethyl pyridine-2,6-dicarbodithioate can be compared with other similar compounds, such as:

    Dimethyl pyridine-2,6-dicarboxylate: This compound lacks the sulfur-containing carbodithioate groups, making it less effective in metal coordination.

    Pyridine-2,6-dicarboxylic acid: This compound has carboxylic acid groups instead of carbodithioate groups, affecting its reactivity and coordination properties.

    2,6-Dimethylpyridine: This compound lacks the functional groups at the 2 and 6 positions, making it less versatile in chemical reactions.

The uniqueness of this compound lies in its ability to form stable metal complexes, which is not as pronounced in the other similar compounds listed above.

Properties

CAS No.

420134-12-9

Molecular Formula

C9H9NS4

Molecular Weight

259.4 g/mol

IUPAC Name

dimethyl pyridine-2,6-dicarbodithioate

InChI

InChI=1S/C9H9NS4/c1-13-8(11)6-4-3-5-7(10-6)9(12)14-2/h3-5H,1-2H3

InChI Key

IZBCNZFEHLDLAM-UHFFFAOYSA-N

Canonical SMILES

CSC(=S)C1=NC(=CC=C1)C(=S)SC

Origin of Product

United States

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